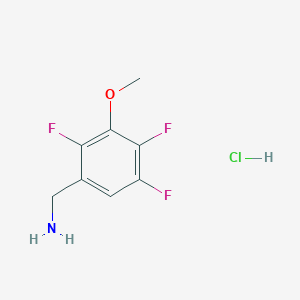
1-(2,4,5-Trifluoro-3-methoxyphenyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4,5-Trifluoro-3-methoxyphenyl)methanamine hydrochloride is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of trifluoromethyl and methoxy groups attached to a phenyl ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,5-Trifluoro-3-methoxyphenyl)methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,4,5-trifluoro-3-methoxybenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using methanamine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4,5-Trifluoro-3-methoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
1-(2,4,5-Trifluoro-3-methoxyphenyl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,4,5-Trifluoro-3-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl and methoxy groups can enhance its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- **1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride
- **4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride
Uniqueness
1-(2,4,5-Trifluoro-3-methoxyphenyl)methanamine hydrochloride is unique due to the specific arrangement of trifluoromethyl and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various fields.
Propiedades
Fórmula molecular |
C8H9ClF3NO |
|---|---|
Peso molecular |
227.61 g/mol |
Nombre IUPAC |
(2,4,5-trifluoro-3-methoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H8F3NO.ClH/c1-13-8-6(10)4(3-12)2-5(9)7(8)11;/h2H,3,12H2,1H3;1H |
Clave InChI |
DBSOSHLGTWWGGU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1F)F)CN)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



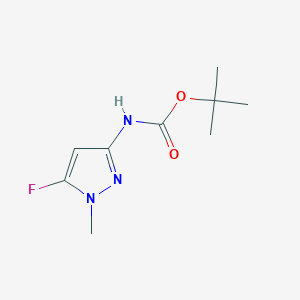
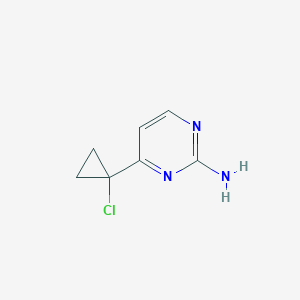
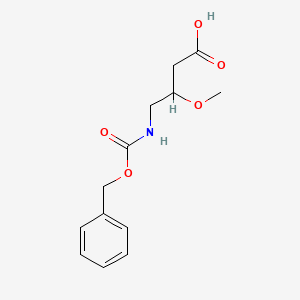
![1,8-Diazaspiro[5.5]undecane](/img/structure/B13504995.png)
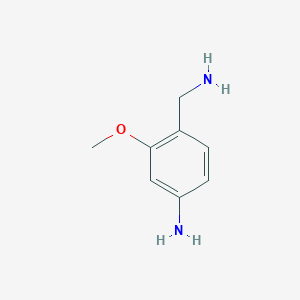

![7-Amino-3-oxabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13505004.png)

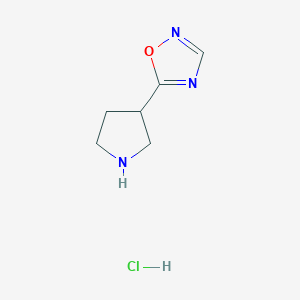
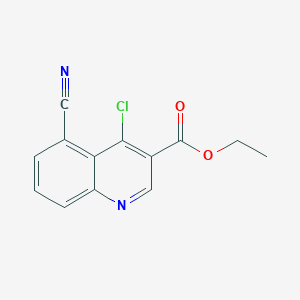

![3-Acetamido-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13505033.png)

